

biological activity of 1,5-naphthyridine derivatives

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Compound Name: *4-Iodo-1,5-naphthyridin-3-ol*

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An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist Abstract

The 1,5-naphthyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.^{[1][2]} This technical guide provides an in-depth exploration of the pharmacological properties of 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of activities, this document elucidates the core mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative biological data, and provides detailed, field-proven experimental protocols. The narrative is structured to explain the causality behind experimental design and to ground all claims in authoritative, verifiable sources.

The 1,5-Naphthyridine Core: A Foundation for Pharmacological Diversity

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, analogous to naphthalene.^[3] Among the six possible isomers, the 1,5-naphthyridine ring system has garnered immense interest due to its unique electronic properties and its ability to serve as a versatile scaffold for constructing molecules that interact with a wide range of biological targets.

[3][4] Its derivatives have demonstrated potent antiproliferative, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties.[3]

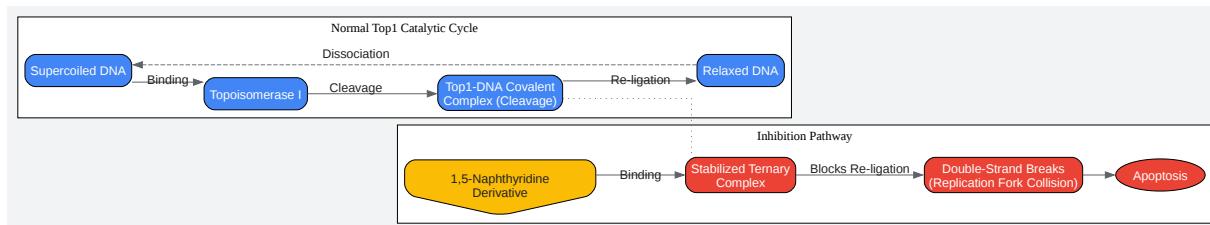
The synthetic accessibility of this core is a key driver of its prevalence in drug discovery campaigns. Foundational methods like the Skraup synthesis (the reaction of a 3-aminopyridine with glycerol) and the Gould-Jacobs reaction provide robust entry points to the core structure, allowing for subsequent functionalization and optimization.[1][3][5] This chemical tractability enables chemists to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting DNA Replication and Repair

A predominant mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[1][6] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the inhibitory action of a 1,5-naphthyridine derivative on the Topoisomerase I catalytic cycle.



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Caption: Inhibition of Topoisomerase I by a 1,5-naphthyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a key metric for comparison.

Compound ID	Cancer Cell Line	Biological Assay	IC_{50} (μ M)	Reference
127a	A549 (Lung Carcinoma)	Cytotoxicity	1.03 ± 0.30	[1]
127a	SKOV3 (Ovarian Cancer)	Cytotoxicity	1.75 ± 0.20	[1]
162b	K562 (Leukemia)	Antiproliferative	15.9	[7]
162b	HepG-2 (Liver Cancer)	Antiproliferative	18.9	[7]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of 1,5-naphthyridine derivatives on adherent cancer cells. The assay measures the metabolic activity of viable cells, which reflects the cell population's health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Human cancer cell line (e.g., A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- 1,5-Naphthyridine test compound, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
- Incubate the plate for 48-72 hours.

- MTT Addition: Add 20 μ L of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium. Add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Focus

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[\[1\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#) Their mechanisms can involve the inhibition of bacterial topoisomerases (Gyrase and Topoisomerase IV) or other essential cellular processes.[\[12\]](#) Naturally occurring 1,5-naphthyridines, such as canthinone alkaloids, have demonstrated potent activity against both bacteria and fungi.[\[13\]](#)

Structure-Activity Relationship (SAR) Insights

For novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold, SAR studies have revealed that substitutions at specific positions are critical for broad-spectrum activity.[\[12\]](#)

- C-2 Position: An alkoxy (e.g., methoxy) or cyano group is often preferred.[\[12\]](#)
- C-7 Position: A halogen or hydroxyl group appears optimal.[\[12\]](#)
- Other Positions: Substitutions on the other carbons generally have a detrimental effect on antibacterial activity.[\[12\]](#)

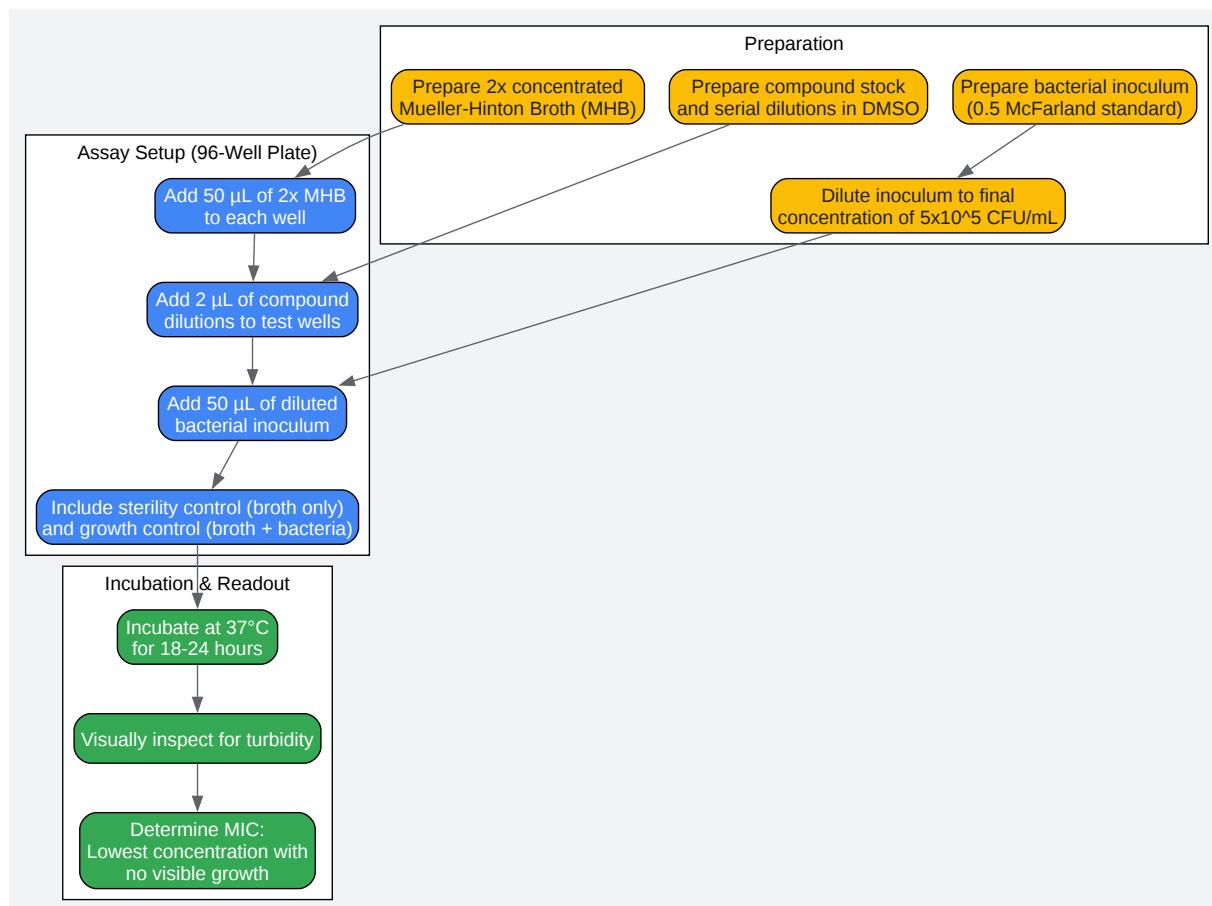
Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antibacterial and antifungal potency.

Compound	Microorganism	MIC (μ g/mL)	Reference
Canthin-6-one	Staphylococcus aureus	0.49	[13]
Canthin-6-one	Escherichia coli	3.91	[13]
Canthin-6-one	Methicillin-resistant S. aureus (MRSA)	0.98	[13]
Canthin-6-one	Candida albicans (Fungus)	3.91	[13]
10-methoxycanthin-6-one	Staphylococcus aureus	3.91	[13]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Kinase Inhibition Activities

Beyond cytotoxicity, 1,5-naphthyridine derivatives are potent modulators of key signaling pathways involved in inflammation and cellular regulation, such as the TGF- β and NF- κ B pathways.

Inhibition of TGF- β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF- β) pathway is crucial in cell growth, differentiation, and immunity; its dysregulation is implicated in fibrosis and cancer.[\[1\]](#) Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of the ALK5 kinase, the TGF- β type I receptor.[\[14\]](#)[\[15\]](#)

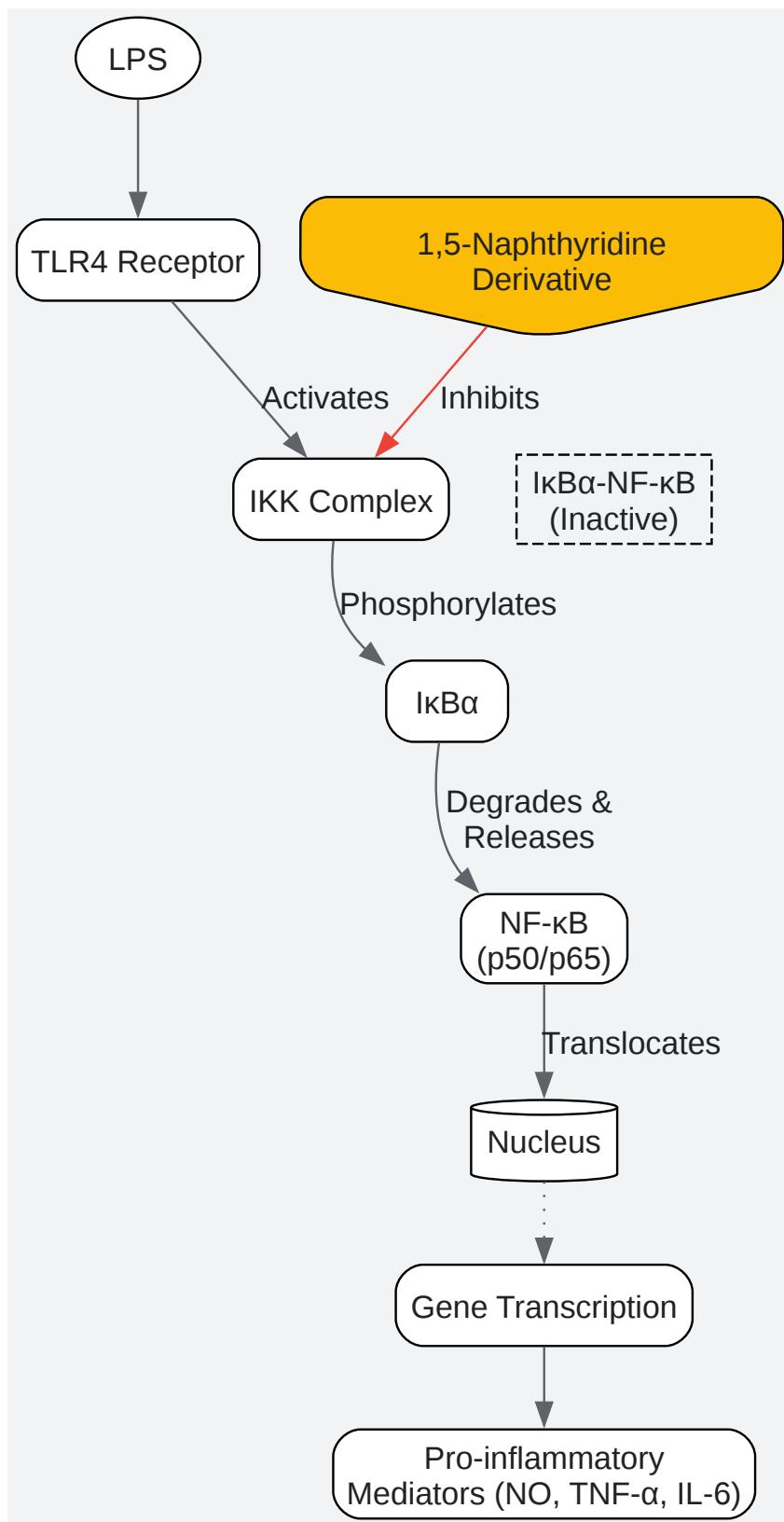
Quantitative Data: ALK5 Inhibition

Compound ID	Substitution Pattern	Biological Assay	IC ₅₀ (nM)	Reference
15	Aminothiazole derivative	ALK5 autophosphorylation	6	[1] [14] [15]
19	Pyrazole derivative	ALK5 autophosphorylation	4	[1] [14] [15]

Modulation of Inflammatory Responses

Naturally derived 1,5-naphthyridines have demonstrated significant anti-inflammatory properties.[\[13\]](#)[\[16\]](#) For example, canthinone and quassidine derivatives strongly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated macrophages.[\[13\]](#)[\[16\]](#) This activity is often linked to the inhibition of the NF- κ B signaling pathway.

Mechanism of Action: NF- κ B Pathway Inhibition

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Caption: Inhibition of the LPS-induced NF-κB pathway by 1,5-naphthyridines.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents, particularly as Topoisomerase I inhibitors, continues to drive clinical interest. Concurrently, emerging research highlights their potential as broad-spectrum antimicrobials, specific kinase inhibitors, and potent anti-inflammatory agents.[\[1\]](#)[\[3\]](#)[\[12\]](#)

Future efforts should focus on expanding the chemical space around this privileged core to establish more robust structure-activity relationships.[\[1\]](#) The application of advanced synthetic methodologies will enable the creation of novel analogues with improved selectivity, reduced off-target effects, and optimized pharmacokinetic profiles, paving the way for the next generation of 1,5-naphthyridine-based therapeutics.

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